5-Deoxy-D-ribose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

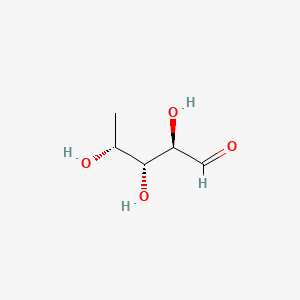

5-脱氧-D-核糖是一种脱氧戊糖,一种从D-核糖中去除5位羟基得到的糖分子。 它是合成各种核苷、核苷酸和药物的重要中间体 .

作用机制

5-脱氧-D-核糖的作用机制涉及它在酶促反应中的底物作用。 例如,它是2-脱氧-D-核糖-5-磷酸醛缩酶的底物,该酶催化乙醛和其他醛之间碳碳键的立体选择性形成 . 这种酶参与核苷的分解代谢,并在各种代谢途径中发挥关键作用 .

类似化合物:

D-核糖: 一种戊糖,是5-脱氧-D-核糖的前体.

2-脱氧-D-核糖: 另一种脱氧戊糖,与5-脱氧-D-核糖不同,它去除的羟基的位置不同.

1-O-甲基-2-脱氧-D-核糖: 2-脱氧-D-核糖的衍生物,具有甲基取代基.

生化分析

Biochemical Properties

5-Deoxy-D-ribose interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme Deoxyribose-5-phosphate aldolase (DERA), which catalyzes a reversible aldol reaction between an acetaldehyde donor and glyceraldehyde-3-phosphate acceptor to generate deoxyribose-5-phosphate . This interaction plays a crucial role in the synthesis of 2-deoxysugars, which have important applications in drug manufacturing .

Cellular Effects

This compound influences various types of cells and cellular processes. For example, it contributes to adenosine triphosphate (ATP) production through the nonoxidative phase of the pentose phosphate pathway (PPP) and participates in nucleotide synthesis . This impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to ribose-5-phosphate (R-5-P) through phosphorylation within the cellular milieu . This compound not only contributes to ATP production but also participates in nucleotide synthesis, thereby exerting its effects at the molecular level.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is chiefly biosynthesized from glucose through the pentose phosphate pathway (PPP)

准备方法

合成路线和反应条件: 5-脱氧-D-核糖的制备通常涉及使用丙酮保护D-核糖生成2,3-氧代异丙基-1-氧代甲基-D-核糖。然后使用硼氢化钾还原该中间体,然后水解得到1-氧代甲基-5-脱氧-D-核糖。 最后,乙酰化得到1,2,3-三乙酰基-5-脱氧-D-核糖 .

工业生产方法: 5-脱氧-D-核糖的工业生产方法通常涉及类似的步骤,但针对大规模生产进行了优化。这些方法侧重于降低生产成本,提高产量,并确保最终产品的质量。 例如,使用丙酮保护、硼氢化钾还原和乙酰化是工业合成5-脱氧-D-核糖的常见步骤 .

化学反应分析

反应类型: 5-脱氧-D-核糖会发生各种化学反应,包括氧化、还原和取代反应。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 硼氢化钾通常用作还原剂。

主要产物: 这些反应产生的主要产物包括1,2,3-三乙酰基-5-脱氧-D-核糖和其他乙酰化衍生物 .

4. 科研应用

5-脱氧-D-核糖在科学研究中具有广泛的应用:

化学: 它用作合成各种核苷和核苷酸的中间体.

生物学: 它在代谢途径和酶机制的研究中发挥作用.

医学: 它是合成药物(包括抗病毒药物和抗癌药物)的重要中间体.

工业: 它用于生产各种化学品和药物.

科学研究应用

5-Deoxy-D-Ribose has a wide range of applications in scientific research:

相似化合物的比较

D-Ribose: A pentose sugar that is a precursor to 5-Deoxy-D-Ribose.

2-Deoxy-D-Ribose: Another deoxypentose that differs from this compound by the position of the removed hydroxy group.

1-O-Methyl-2-Deoxy-D-Ribose: A derivative of 2-Deoxy-D-Ribose with a methyl group substitution.

Uniqueness: this compound is unique due to its specific structure and the position of the removed hydroxy group, which makes it a valuable intermediate in the synthesis of various nucleosides and pharmaceuticals .

生物活性

5-Deoxy-D-ribose (5-D-Ribose) is a naturally occurring sugar that plays a crucial role in various biological processes. It is a derivative of D-ribose, lacking the hydroxyl group at the 5' position, which alters its biochemical properties and potential applications. This compound has garnered attention for its biological activity, particularly in cellular metabolism, energy production, and therapeutic applications.

Energy Metabolism

This compound is integral to nucleotide synthesis and energy metabolism. It participates in the formation of nucleotides, which are essential for DNA and RNA synthesis. The lack of the hydroxyl group at the 5' position makes 5-D-Ribose less reactive than D-ribose, influencing its role in cellular metabolism.

Table 1: Comparison of D-Ribose and this compound

| Property | D-Ribose | This compound |

|---|---|---|

| Hydroxyl Group | Present (at C-5) | Absent (at C-5) |

| Reactivity | Higher | Lower |

| Role in Nucleotide Synthesis | Yes | Yes |

| Energy Production | Yes | Limited |

Clinical Applications

Research has indicated that this compound may have therapeutic potential in various medical conditions, particularly those involving energy metabolism deficits.

Enzymatic Interactions

The enzymatic activity associated with this compound involves several key enzymes:

- Dehydrogenases : These enzymes can oxidize this compound to form ribonucleotides. For instance, studies have identified specific dehydrogenases that utilize both D-ribose and its deoxy counterpart as substrates .

- Aldolases : The enzyme deoxyribose-5-phosphate aldolase (DERA) has been shown to catalyze reactions involving deoxyribonucleosides, indicating that similar pathways may exist for this compound .

Study on Cardiac Patients

A clinical trial assessed the effects of D-ribose supplementation on patients with coronary artery disease. Results indicated significant improvements in myocardial tolerance to ischemia and enhanced ATP metabolism within cardiac tissues . Although this study focused on D-ribose, it provides insights into the potential implications for this compound due to their structural similarities.

Study on Energy Production

In a study investigating mitochondrial function, researchers found that ribonucleosides significantly improved ATP levels in muscle tissues during recovery from exercise-induced fatigue. The implications suggest that similar compounds like this compound could also enhance energy recovery .

属性

IUPAC Name |

(2R,3R,4R)-2,3,4-trihydroxypentanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRISBUVHBMJEF-MROZADKFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@H](C=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。